O-Demethylrenierone
Description
O-Demethylrenierone is a naturally occurring isoquinolinequinone derivative primarily isolated from marine sponges of the genera Haliclona, Petrosia, and Reniera . Structurally, it features a 5,8-dioxo-5,8-dihydroisoquinoline core with a hydroxy substitution at the 7-position and a methyl group at the 6-position (Figure 1). This compound is biosynthetically related to renierone, differing by the absence of a methoxy group at the 7-position, as implied by the "O-demethyl" nomenclature .
This compound has garnered attention for its bioactivity, particularly its cytotoxic effects against cancer cell lines and antimicrobial properties. For example, it demonstrated an IC50 of 34 µg/mL against the HCT-116 human colon carcinoma cell line .
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-7,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-4-8(2)16(21)22-7-11-12-10(5-6-17-11)13(18)9(3)14(19)15(12)20/h4-6,18H,7H2,1-3H3/b8-4- |
InChI Key |
UHGGVLIEIYEISB-YWEYNIOJSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=O)C(=C2O)C |
Canonical SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=O)C(=C2O)C |
Synonyms |
O-demethylrenierone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Renierone differs from this compound by a methoxy group at C-7 instead of a hydroxyl group .
- Cribrostatin 7 represents a dimeric isoquinolinequinone, conferring enhanced steric complexity .
Cytotoxicity and Anticancer Activity
Comparative cytotoxicity data against the HCT-116 colon cancer cell line:
| Compound | IC50 (µg/mL) | Potency Ranking | Reference |
|---|---|---|---|
| Renierone | 24 | Most potent | |
| This compound | 34 | Intermediate | |
| Cribrostatin 7 | 45 | Least potent |
Mechanistic Notes:
- The methoxy group in renierone may enhance membrane permeability or target binding compared to the hydroxyl group in this compound .
Antimicrobial and Anti-Inflammatory Activities
- Antimicrobial Activity : this compound, renierone, and cribrostatins show broad-spectrum activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans (IC50 as low as 30 ng/mL) .
- Anti-Inflammatory Effects : this compound, renierone, and N-formyl-1,2-dihydrorenierone inhibit NFκB nuclear translocation at 1–10 µM, suggesting shared anti-inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
